N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide
Description
N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by its unique structural features:
- Core structure: A benzene ring substituted with chlorine atoms at positions 3 and 4, a methoxy group at position 2, and a sulfonamide group at position 1.
- Side chains: An N-benzyl group and an N-ethyl group attached to the sulfonamide nitrogen.
However, its specific biological or industrial uses remain underexplored in publicly available literature.
Properties
IUPAC Name |
N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-3-19(11-12-7-5-4-6-8-12)23(20,21)14-10-9-13(17)15(18)16(14)22-2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBTZQAWVXSTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3,4-dichloroanisole, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Sulfonation: The amine groups are sulfonated to form the sulfonamide.
Alkylation: The sulfonamide is alkylated with ethyl and benzyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent patterns, functional groups, and documented applications. Below is a detailed analysis:
Substituted Benzenesulfonamides
Key Differences :
Benzylamine Derivatives
| Compound Name | Structure | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| 2-Methylbenzylamine | C₆H₅CH₂NH₂ (methyl at C2) | 196–197 | 0.97 | [3] |
| 3-Methylbenzylamine | C₆H₅CH₂NH₂ (methyl at C3) | 202–205 | 0.966 | [3] |
| Target Compound | Benzyl group attached to sulfonamide | Not reported | Not reported | - |
Key Differences :
- Functional Groups : The target compound’s benzyl group is part of a sulfonamide moiety, whereas 2-/3-methylbenzylamines are primary amines. This distinction drastically alters reactivity; sulfonamides are typically less basic and more stable under acidic conditions .
- Physicochemical Properties : The absence of reported boiling points or densities for the target compound limits direct comparison, but its higher molecular weight (due to multiple substituents) likely reduces volatility compared to simple benzylamines .
Research Findings and Limitations
- Synthetic Challenges : The compound’s synthesis would require sequential functionalization of the benzene ring (chlorination, methoxylation) followed by sulfonamide formation. Similar compounds, such as sulfentrazone, are synthesized via multi-step routes involving halogenation and heterocycle formation .
- Structural Uniqueness : The combination of 3,4-dichloro and 2-methoxy substituents is rare among commercial sulfonamides, which often prioritize symmetry (e.g., 2,4-dichloro in sulfentrazone) for optimal bioactivity .
- Data Gaps: No peer-reviewed studies on the compound’s crystallography, toxicity, or biological activity were identified. Computational modeling (e.g., using SHELX for structural refinement) could provide insights into its conformational stability .
Biological Activity
N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide linkage, which is critical for its biological activity. The presence of the benzyl and ethyl groups, along with the dichloro and methoxy substituents, contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
- Mechanism of Action : The compound's mechanism involves inhibition of bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
- Efficacy : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.
Anticancer Activity
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
- SAR Insights : The introduction of halogen atoms (like chlorine) and methoxy groups has been linked to enhanced cytotoxicity. The structure-activity relationship suggests that modifications at the para position of the benzene ring can significantly affect the compound's potency.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Efficacy : A study conducted on various sulfonamides indicated that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.
- Cytotoxicity Studies : In cancer research, compounds with similar structures have demonstrated varying degrees of cytotoxicity. The presence of the dichloro group was found to enhance the potency against cancer cell lines by disrupting cellular signaling pathways involved in proliferation.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-benzyl-3,4-dichloro-N-ethyl-2-methoxybenzenesulfonamide, and how can intermediates be characterized?
- Synthesis typically involves sequential functionalization: (1) sulfonamide bond formation between benzenesulfonyl chloride and N-benzyl-N-ethylamine under inert conditions, (2) regioselective chlorination at the 3,4-positions using Cl₂ or SO₂Cl₂, and (3) methoxy group introduction via nucleophilic substitution .
- Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry to verify molecular weights. Purity is assessed via HPLC with UV detection .
Q. How can the solubility and stability of this compound be optimized for biological assays?
- Solubility screening in DMSO, ethanol, or aqueous buffers (with surfactants like Tween-80) is critical. Stability under varying pH (2–9) and temperatures (4–37°C) should be monitored using UV-Vis spectroscopy or LC-MS to identify degradation products .
Q. What databases or tools are recommended for structural validation and physicochemical property prediction?
- PubChem provides validated InChI keys and spectral data for cross-referencing . Computational tools like ChemAxon or Schrödinger Suite predict logP, pKa, and solubility. X-ray crystallography (via SHELX programs) resolves ambiguous stereochemistry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Dynamic NMR experiments (VT-NMR) assess conformational exchange causing peak splitting. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate expected shifts and compare with experimental data. If discrepancies persist, recrystallization and single-crystal XRD (using SHELXL) provide definitive structural confirmation .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic attack. Chlorine atoms at 3,4-positions direct substituents to para/meta positions. Kinetic studies (e.g., Arrhenius plots) and isotopic labeling (²H/¹⁸O) elucidate pathways. For example, methoxy group displacement by thiols follows an SNAr mechanism, confirmed by negative ρ values in Hammett plots .
Q. How does the compound interact with biological targets (e.g., enzymes), and what techniques validate binding?
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD). Molecular docking (AutoDock Vina) models interactions with active sites (e.g., bacterial dihydropteroate synthase for antimicrobial studies). X-ray co-crystallography visualizes binding modes, while SAR studies optimize substituents for potency .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or side reactions)?
- DoE (Design of Experiments) optimizes variables (temperature, solvent polarity, catalyst loading). For example, replacing THF with DMF improves chlorination efficiency. Flow chemistry reduces exothermic risks in large-scale chlorination. In situ IR spectroscopy monitors reaction progress to minimize byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational and experimental logP values?
- Re-evaluate computational parameters (e.g., force fields in MarvinSketch vs. experimental shake-flask method). Cross-validate with chromatographic retention times (HPLC logk′ correlation). If hydrophobicity is overestimated, consider tautomerism or aggregation effects via DLS (Dynamic Light Scattering) .
Q. What causes variability in biological activity across assay platforms, and how is it resolved?
- Differences in cell membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria) or assay buffer composition (e.g., serum protein binding) alter effective concentrations. Standardize assays using checkerboard synergy tests or fractional inhibitory concentration (FIC) indices . LC-MS/MS quantifies intracellular compound levels to correlate with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
